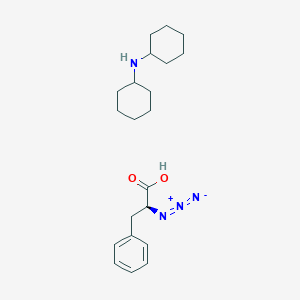

(2S)-2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine

Description

“(2S)-2-azido-3-phenylpropanoic acid; N-cyclohexylcyclohexanamine” is a chiral azido amino acid derivative paired with N-cyclohexylcyclohexanamine (DCHA) as a counterion. The compound consists of two primary components:

- (2S)-2-azido-3-phenylpropanoic acid: A non-proteinogenic amino acid featuring an azido (-N₃) group at the α-carbon and a phenyl group at the β-carbon. The (2S) configuration indicates its stereochemistry, critical for interactions in biological systems.

- N-cyclohexylcyclohexanamine (DCHA): A secondary amine used to form salts with carboxylic acids, enhancing crystallinity and solubility for purification and storage .

This compound is primarily utilized in peptide synthesis and click chemistry applications, where the azido group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Its DCHA salt form improves handling stability compared to free acids .

Properties

IUPAC Name |

(2S)-2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C9H9N3O2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;10-12-11-8(9(13)14)6-7-4-2-1-3-5-7/h11-13H,1-10H2;1-5,8H,6H2,(H,13,14)/t;8-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKAIZEHUGUEJRK-WDBKTSHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)CC(C(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)C[C@@H](C(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746322 | |

| Record name | (2S)-2-Azido-3-phenylpropanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79410-36-9 | |

| Record name | (2S)-2-Azido-3-phenylpropanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Preparation Details

Step 1: Formation of 2,4,6-triphenylpyridinium salt of (S)-phenylalanine ethyl ester

- Phenylalanine ethyl ester hydrochloride is reacted with 2,4,6-triphenylpyrylium tetrafluoroborate in the presence of triethylamine and acetic acid in dichloromethane at room temperature.

- The reaction yields the pyridinium salt with high yield (up to 96%) but with partial racemization affecting stereoselectivity.

- Variations in reaction conditions (temperature, acid/base ratios) influence yield and optical purity.

Step 2: Nucleophilic substitution with sodium azide

- The pyridinium salt is treated with sodium azide in dimethylformamide (DMF) at elevated temperatures (around 80°C) under nitrogen atmosphere.

- This step converts the pyridinium salt to 2-azido-3-phenylpropionic acid ethyl ester.

- Yields are moderate, and stereoselectivity is compromised due to partial racemization during earlier steps.

Step 3: Hydrolysis to (2S)-2-azido-3-phenylpropanoic acid

- The azido ester is hydrolyzed under acidic or basic conditions to yield the free acid.

Reaction Conditions and Yields

| Step | Reaction Conditions | Yield (%) | Optical Activity ([α]D) | Notes |

|---|---|---|---|---|

| 1 | Phenylalanine ethyl ester HCl + 2,4,6-triphenylpyrylium tetrafluoroborate, Et3N, HOAc, CH2Cl2, rt, 5 h | 96 | -1.75 (c=2, CHCl3) | Partial racemization observed |

| 2 | Pyridinium salt + NaN3, DMF, 80°C, 8 h, N2 | Moderate | - | Moderate inversion (58%) in stereochemistry |

| 3 | Hydrolysis (acid/base) | High | - | Standard hydrolysis step |

Mechanistic Insights and Challenges

- Racemization during pyridinium salt formation is attributed to acid-mediated tautomerization and base-catalyzed deprotonation leading to carbanion intermediates.

- The stereoselectivity of the azide substitution is limited by these racemization pathways.

- Attempts to improve stereoselectivity by modifying acid/base ratios and reaction temperature showed limited success.

Summary of Preparation of (2S)-2-azido-3-phenylpropanoic acid

The preparation involves careful control of reaction conditions to balance yield and stereochemical integrity. The main challenge is minimizing racemization during the formation of the pyridinium salt intermediate and subsequent nucleophilic substitution.

Preparation of N-cyclohexylcyclohexanamine

Synthetic Route

N-cyclohexylcyclohexanamine is prepared primarily via reductive amination:

Reductive amination of cyclohexanone with cyclohexylamine:

- Cyclohexanone and cyclohexylamine are reacted, typically in the presence of a reducing agent (such as sodium cyanoborohydride or catalytic hydrogenation conditions).

- The reaction forms the secondary amine N-cyclohexylcyclohexanamine with high efficiency.

Reaction Conditions

- The reaction is conducted under mild conditions, often at room temperature or slightly elevated temperatures.

- Catalysts or reducing agents are chosen to selectively reduce the imine intermediate formed from the ketone and amine without over-reduction.

- Purification is typically achieved by distillation or recrystallization.

Industrial Considerations

- Industrial synthesis optimizes reaction time, temperature, and catalyst loading to maximize yield and purity.

- The process may involve continuous flow reactors for scalability.

- Purification steps include chromatography or crystallization to ensure removal of unreacted starting materials and side products.

Comparative Summary Table of Preparation Methods

| Compound | Key Intermediate(s) | Main Reaction Type | Typical Yield (%) | Stereoselectivity Issues | Notes |

|---|---|---|---|---|---|

| (2S)-2-azido-3-phenylpropanoic acid | 2,4,6-triphenylpyridinium salt of phenylalanine ester | Nucleophilic substitution (azide) | Moderate (~60-90) | Partial racemization during salt formation | Requires careful control of acid/base and temperature |

| N-cyclohexylcyclohexanamine | Imine intermediate from cyclohexanone and cyclohexylamine | Reductive amination | High (>90) | Not applicable | Straightforward synthesis, scalable industrially |

Research Findings and Notes

- The nucleophilic substitution method for (2S)-2-azido-3-phenylpropanoic acid is well-documented but limited by stereochemical erosion due to intermediate instability.

- Mechanistic studies suggest that both acid- and base-catalyzed pathways contribute to racemization, necessitating fine tuning of reaction parameters.

- Reductive amination for N-cyclohexylcyclohexanamine is a robust and widely used method, favored for its simplicity and high yield.

- Both compounds require purification steps such as flash chromatography or recrystallization to achieve desired purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition Reactions: The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in DMSO or acetonitrile.

Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Cycloaddition: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) using copper sulfate and sodium ascorbate.

Major Products Formed

Primary Amines: Formed from the reduction of the azide group.

Triazoles: Formed from cycloaddition reactions with alkynes.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as an antithrombotic agent. Research indicates that derivatives of this compound can inhibit serine proteases involved in the coagulation cascade, particularly thrombin and factor Xa. This inhibition is crucial for treating conditions such as deep vein thrombosis and myocardial infarction .

Drug Development

In drug formulation, (2S)-2-azido-3-phenylpropanoic acid serves as a precursor for synthesizing various bioactive compounds. Its azide functional group allows for click chemistry applications, facilitating the creation of complex molecular architectures useful in drug discovery .

Biochemical Studies

The compound is utilized in studies aimed at understanding enzyme mechanisms and interactions. For instance, its derivatives have been used to probe the active sites of proteases, providing insights into their catalytic mechanisms and potential inhibitory strategies .

Case Studies

Mechanism of Action

The mechanism of action of (2S)-2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine is primarily based on the reactivity of its azide group. The azide group can participate in nucleophilic substitution and cycloaddition reactions, making it a versatile intermediate in organic synthesis. In biological systems, the azide group can be used to label proteins and other biomolecules, allowing for the study of molecular interactions and pathways .

Comparison with Similar Compounds

(a) Variations in the Azido Acid Backbone

- Butanoic acid, 4-azido-2-[(tert-butoxycarbonyl)amino]-, (2S)-, DCHA salt (CAS 1217459-14-7): Features a longer carbon chain (C4 vs. C3 in the target compound) and a tert-butoxycarbonyl (Boc)-protected amine. Molecular formula: C₁₂H₂₃N·C₉H₁₆N₄O₄ (vs. C₂₁H₃₂N₄O₂ for the target compound). Applications: Intermediate in solid-phase peptide synthesis (SPPS) with orthogonal protecting groups .

- Molecular weight: 466.01 g/mol (vs. 372.51 g/mol for the target compound). Applications: Targeted modifications for receptor-specific interactions in drug discovery .

(b) Amide vs. Acid Derivatives

- (2S)-2-azido-N-benzyl-3-phenylpropionamide (CAS 446253-64-1) :

Counterion Variations

- Sodium Salts: Example: Sodium (2S)-2-azido-3-phenylpropanoate. Solubility: Higher aqueous solubility than DCHA salts but lower crystallinity. Applications: Preferred for reactions in polar solvents .

- Dicyclohexylamine (DCHA) Salts: Advantages: Improved thermal stability and reduced hygroscopicity. Industrial Use: Standard for amino acid purification in large-scale synthesis .

Bioactivity and Target Interactions

Evidence from bioactivity clustering () reveals that azido amino acids with phenyl groups exhibit similar protein-binding patterns due to shared structural motifs. Key findings include:

- Mode of Action : The azido group acts as a bioisostere for amines or carboxylates, enabling selective binding to enzymes like proteases or kinases.

- Target Correlations : Compounds with halogenated phenyl groups (e.g., 3-chloro-4-hydroxyphenyl in CAS 1447710-67-9) show enhanced binding to hydrophobic pockets in target proteins .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

(2S)-2-azido-3-phenylpropanoic acid, often referred to in conjunction with N-cyclohexylcyclohexanamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₉H₉N₃O₂

- IUPAC Name : (2S)-2-azido-3-phenylpropanoic acid

- CAS Number : 79410-36-9

This compound features an azido group, which is known for its reactivity and potential applications in click chemistry, making it a versatile building block in drug design.

Antithrombotic Properties

Research has indicated that derivatives of (2S)-2-azido-3-phenylpropanoic acid may exhibit antithrombotic activities. A patent describes various heterocyclic derivatives that include this compound and their use as antithrombotic agents. These compounds were shown to inhibit platelet aggregation and thrombus formation in vitro, suggesting a potential therapeutic application in preventing thrombosis .

The biological activity of (2S)-2-azido-3-phenylpropanoic acid is primarily attributed to its ability to interact with specific biological targets. The azido group can facilitate the formation of covalent bonds with proteins, potentially modifying their function. This reactivity is crucial for the development of targeted therapies that can inhibit specific pathways involved in diseases such as cancer and cardiovascular disorders.

In Vitro Studies

In vitro studies have demonstrated that (2S)-2-azido-3-phenylpropanoic acid can modulate enzymatic activities related to inflammation and coagulation. For instance, one study showed that this compound inhibited the activity of cyclooxygenase enzymes, which are critical in the inflammatory response .

Pharmacokinetics

Pharmacokinetic studies indicate that compounds containing the azido group may have favorable absorption characteristics when administered orally. The stability of the azido group under physiological conditions is a key factor influencing the bioavailability of these compounds .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S)-2-azido-3-phenylpropanoic acid and N-cyclohexylcyclohexanamine?

- Answer :

- (2S)-2-azido-3-phenylpropanoic acid : Synthesis typically involves stereoselective azide introduction to a phenylpropanoic acid backbone. For example, azide groups can be introduced via nucleophilic substitution of a hydroxyl or halide group using NaN₃ under controlled pH and temperature (similar to methods in for boronohexanoic acids) .

- N-cyclohexylcyclohexanamine : Cyclohexylamine derivatives are often synthesized via reductive amination of cyclohexanone with cyclohexylamine using catalysts like Pd/C or PtO₂ under hydrogenation conditions (analogous to cyclohexanol derivatives in ) .

Q. How can the stereochemical purity of (2S)-2-azido-3-phenylpropanoic acid be validated?

- Answer :

- Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IA) and polarimetric detection to confirm enantiomeric excess.

- Compare experimental optical rotation values (e.g., [α]D²⁵) with literature data (see for analogous amino acid derivatives) .

- X-ray crystallography or NOESY NMR can resolve absolute configuration (as in for structurally similar phosphorylated compounds) .

Q. What analytical techniques are critical for characterizing N-cyclohexylcyclohexanamine?

- Answer :

- FT-IR : Confirm amine N-H stretches (~3300 cm⁻¹) and cyclohexane ring vibrations (C-H bending at ~1450 cm⁻¹).

- ¹H/¹³C NMR : Identify cyclohexyl protons (δ 1.0–2.5 ppm) and amine protons (δ 1.5–2.0 ppm, broad).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₂₃N) .

Advanced Research Questions

Q. What mechanistic insights explain the stability of the azide group in (2S)-2-azido-3-phenylpropanoic acid under physiological conditions?

- Answer :

- The azide group’s stability is pH-dependent. In acidic conditions (pH < 5), protonation of the β-carboxylic acid reduces electron withdrawal, decreasing azide reactivity.

- Computational studies (DFT) can model transition states for azide decomposition, while Arrhenius plots from kinetic assays (e.g., monitoring N₂ release via gas chromatography) quantify thermal stability (methods akin to ’s phosphorylation analysis) .

Q. How does N-cyclohexylcyclohexanamine interact with lipid bilayers or protein targets?

- Answer :

- Lipid Bilayers : Use fluorescence anisotropy or DSC to study partitioning into model membranes. The cyclohexyl groups enhance hydrophobicity, favoring localization in lipid tails (similar to arylcyclohexylamines in ) .

- Protein Targets : SPR or ITC assays can measure binding affinity to receptors (e.g., sigma-1). Molecular docking (AutoDock Vina) predicts binding poses based on cyclohexane ring conformation .

Q. What strategies mitigate racemization during the synthesis of (2S)-2-azido-3-phenylpropanoic acid?

- Answer :

- Use low-temperature conditions (<0°C) during azide introduction to minimize base-catalyzed epimerization.

- Employ bulky protecting groups (e.g., tert-butyl esters) to sterically hinder the α-carbon (see for tert-butyl oxazinane intermediates) .

- Monitor enantiomeric purity in real-time using inline CD spectroscopy .

Q. How can the reactivity of (2S)-2-azido-3-phenylpropanoic acid in click chemistry be optimized for bioconjugation?

- Answer :

- CuAAC Optimization : Adjust Cu(I) catalyst concentration (e.g., 1–5 mol% TBTA-CuBr) and reaction time (2–24 hrs).

- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : Use dibenzocyclooctyne (DBCO) derivatives to avoid copper toxicity in biological systems (methods as in ’s phosphonate coupling) .

Methodological Considerations

Q. What chromatographic methods resolve diastereomers of N-cyclohexylcyclohexanamine derivatives?

- Answer :

- Normal-Phase HPLC : Use silica columns with hexane:isopropanol (95:5) + 0.1% diethylamine for amine resolution.

- Chiral GC : Cyclodextrin-based columns (e.g., Astec Chiraldex) for enantiomeric separation (see for thioxomethyl derivatives) .

Q. How do solvent polarity and temperature affect the conformational flexibility of N-cyclohexylcyclohexanamine?

- Answer :

- NMR VT Studies : Variable-temperature ¹H NMR in DMSO-d₆ or CDCl₃ reveals chair-chair interconversion barriers (ΔG‡ ~50–60 kJ/mol).

- DFT Calculations : Simulate solvent effects on cyclohexane ring puckering using Gaussian09 with PCM solvation models .

Data Contradictions & Validation

- vs. 20 : While emphasizes tert-butyl intermediates for steric protection, uses phosphorylation for stability. Researchers should test both approaches for azide retention .

- vs. 12 : Cyclohexylamine derivatives in show higher hydrophobicity than phenylamino analogs in , necessitating tailored purification protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.